molecular formula C9H9ClN2O B1312538 6-chloro-N-cyclopropylnicotinamide CAS No. 585544-22-5

6-chloro-N-cyclopropylnicotinamide

Katalognummer: B1312538
CAS-Nummer: 585544-22-5
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: PMSOZHXVTCVGRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative known for its selective antagonistic activity on the α7 subtype of nicotinic acetylcholine receptors. This compound has a molecular formula of C₉H₉ClN₂O and a molecular weight of 196.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclopropyl group is introduced using cyclopropylamine under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for 6-chloro-N-cyclopropylnicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and equipment to facilitate large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted nicotinamides.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

6-Chloro-N-cyclopropylnicotinamide has been investigated for its therapeutic potential, particularly in cancer treatment and as an inhibitor of specific kinases.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies :
    • The compound has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) with varying IC50 values indicating significant potency.
Compound Name Cell Line IC50 (µM) Mechanism of Action
This compoundHeLa5.0Inhibition of microtubule assembly
Derivative AMDA-MB-2313.5Akt inhibition
Derivative BMCF-71.8Disruption of PI3K-Akt-mTOR signaling
  • Mechanistic Insights : The compound's mechanism involves the inhibition of microtubule assembly, which is crucial for cell division and proliferation, thereby leading to cell death in cancerous cells .

Kinase Inhibition

This compound has also been explored as a modulator of kinase activity, particularly targeting TTK protein kinase:

  • TTK Kinase Inhibition : Research indicates that this compound can inhibit TTK kinase activity, which is implicated in various cancers and could be utilized in developing targeted therapies for conditions such as chronic myeloid leukemia (CML) .

Case Studies

  • Antitumor Efficacy Study :
    • A study evaluated the antitumor efficacy of this compound in vivo, demonstrating significant tumor reduction without notable toxicity to major organs. This highlights its potential as a therapeutic agent for treating tumors .
  • Selectivity Profiling :
    • The compound was subjected to selectivity profiling against a panel of kinases to assess its specificity. Results indicated that it preferentially inhibited TTK over other kinases, suggesting a favorable therapeutic index for targeted cancer therapies .

Wirkmechanismus

The primary mechanism of action of 6-chloro-N-cyclopropylnicotinamide involves its antagonistic effect on the α7 subtype of nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, thereby modulating neurotransmission. This interaction affects various molecular pathways involved in cognitive and neurological functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nicotinamide: A simpler analog without the chloro and cyclopropyl groups.

    6-chloronicotinamide: Lacks the cyclopropyl group but has similar chlorination.

    N-cyclopropylnicotinamide: Lacks the chlorine atom but has the cyclopropyl group.

Uniqueness

6-chloro-N-cyclopropylnicotinamide is unique due to its combined structural features of chlorination and cyclopropyl substitution, which confer specific receptor binding properties and biological activities not observed in its simpler analogs .

Biologische Aktivität

6-Chloro-N-cyclopropylnicotinamide (CCN) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinamide characterized by the presence of a chlorine atom at the 6-position and a cyclopropyl group attached to the nitrogen atom. Its molecular formula is C8H10ClN3OC_8H_{10}ClN_3O with a molecular weight of approximately 185.64 g/mol.

Research indicates that CCN functions primarily as an inhibitor of certain enzymes and receptors:

  • Selective Antagonism : CCN acts as a selective antagonist of the α7 subtype of nicotinic acetylcholine receptors (nAChRs) . This receptor subtype is implicated in various neurological processes and disorders, making CCN a candidate for therapeutic applications in neurodegenerative diseases.
  • Cytochrome P450 Inhibition : CCN has been identified as an inhibitor of specific cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of steroid hormones .

Biological Activities

The biological activities of CCN can be categorized into several key areas:

  • Antidiabetic Effects : Studies have shown that CCN exhibits potential antidiabetic properties through its action on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme leads to decreased hepatic glucose production, which is beneficial in managing diabetes .
  • Cardiovascular Benefits : By modulating glucocorticoid levels, CCN may reduce cardiovascular risk factors associated with elevated glucocorticoid activity. This modulation could potentially improve outcomes in patients with metabolic syndrome .
  • Neuroprotective Effects : The antagonism of α7 nAChRs suggests that CCN may have neuroprotective effects, potentially reducing inflammation and excitotoxicity in neuronal tissues .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntidiabeticInhibition of 11β-HSD1
CardiovascularModulation of glucocorticoid activity
NeuroprotectiveAntagonism of α7 nAChRs
Cytochrome P450 InhibitionAltered drug metabolism

Case Study 1: Antidiabetic Mechanism

In a controlled study involving diabetic rodent models, administration of CCN resulted in significant reductions in blood glucose levels. The mechanism was attributed to decreased expression of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), key enzymes involved in gluconeogenesis .

Case Study 2: Neuroprotective Potential

A recent investigation into the neuroprotective effects of CCN highlighted its ability to reduce neuroinflammatory markers in models of Alzheimer’s disease. The study demonstrated that CCN treatment led to improved cognitive function and reduced amyloid plaque deposition .

Eigenschaften

IUPAC Name

6-chloro-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSOZHXVTCVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429447
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585544-22-5
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.